2-Bromo-3-chloro-5-(difluoromethoxy)pyridine
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Overview
Description
2-Bromo-3-chloro-5-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO It is a pyridine derivative characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine typically involves halogenation and methoxylation reactions. One common method includes the halogen-exchange reaction using anhydrous potassium fluoride . Another approach involves the Suzuki coupling reaction with appropriate boronic acids . The reaction conditions often require the use of palladium catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the pyridine ring is selectively brominated and chlorinated. The difluoromethoxy group is then introduced through nucleophilic substitution reactions. These processes are optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloro-5-(difluoromethoxy)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki and Heck coupling reactions, forming new carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Anhydrous Potassium Fluoride: Employed in halogen-exchange reactions.
Solvents: Such as dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used to dissolve reactants and control reaction conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-Bromo-3-chloro-5-(difluoromethoxy)pyridine has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloro-5-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound’s halogen and difluoromethoxy groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate enzymatic activities, disrupt cellular processes, and induce specific biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-3-chloro-5-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific binding affinities, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-3-chloro-5-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(8)1-3(2-11-5)12-6(9)10/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQADEKKYGZPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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